molecular formula C12H11N2NaO2S B1411895 sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate CAS No. 1803598-72-2

sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate

Cat. No.: B1411895
CAS No.: 1803598-72-2
M. Wt: 270.28 g/mol
InChI Key: PMGCLABMQPQWGE-UHFFFAOYSA-M
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Description

Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate is a chemical compound with the molecular formula C12H12N2O2SNa. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate typically involves the reaction of 1-benzyl-1H-imidazole-2-thiol with sodium chloroacetate. The reaction is carried out in an aqueous medium under basic conditions, usually using sodium hydroxide as the base. The reaction proceeds via nucleophilic substitution, where the thiol group of the imidazole derivative attacks the carbon atom of the chloroacetate, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically isolated by filtration, followed by recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: The acetate group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the acetate group under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiol derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex imidazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-1H-imidazole-2-thiol
  • Sodium chloroacetate
  • Imidazole derivatives with different substituents

Uniqueness

Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate is unique due to the presence of both the imidazole ring and the thiol group, which confer distinct chemical and biological properties

Properties

IUPAC Name

sodium;2-(1-benzylimidazol-2-yl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S.Na/c15-11(16)9-17-12-13-6-7-14(12)8-10-4-2-1-3-5-10;/h1-7H,8-9H2,(H,15,16);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGCLABMQPQWGE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2SCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N2NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate
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sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate
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sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate

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